3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
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Overview
Description
3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1,5-a]pyrimidine core while introducing a cyano group . This reaction is carried out under mild conditions and is known for its efficiency and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxidized pyrazolo[1,5-a]pyrimidine derivatives, while substitution reactions can yield a variety of substituted benzamide derivatives.
Scientific Research Applications
3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo derivatives known for their biological activity, particularly as kinase inhibitors.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit significant biological activity and have been studied for their potential therapeutic applications.
Uniqueness
3-cyano-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific structural features, such as the presence of a cyano group and a benzamide moiety. These features contribute to its distinct biological activity and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-cyano-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-7-10-2-1-3-11(6-10)14(20)18-12-8-16-13-4-5-17-19(13)9-12/h1-6,8-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUIJUINIUUUFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CN3C(=CC=N3)N=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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